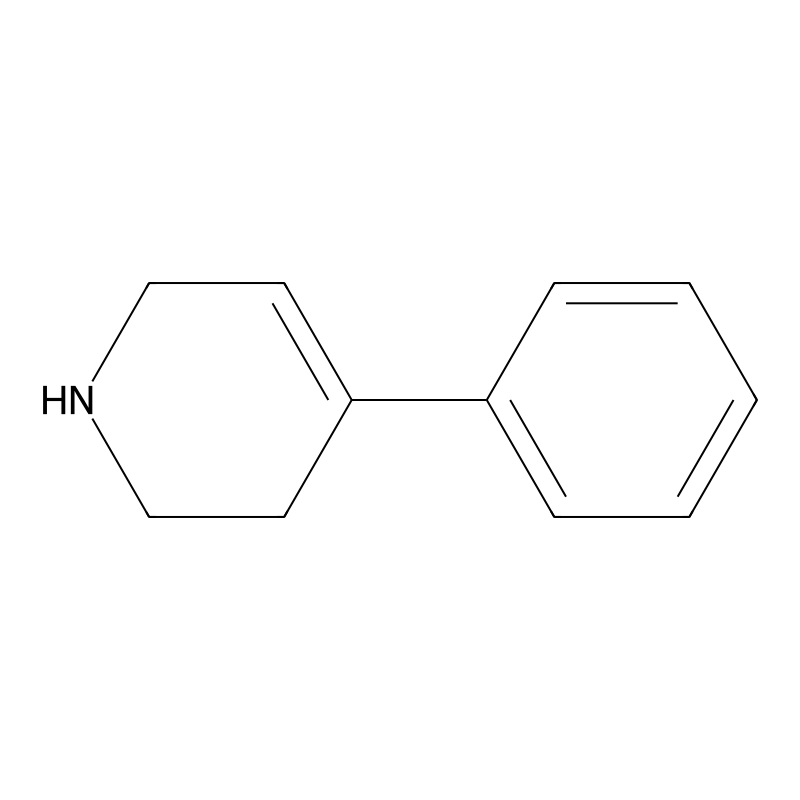

4-Phenyl-1,2,3,6-tetrahydropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Phenyl-1,2,3,6-tetrahydropyridine is a bicyclic organic compound that belongs to the class of tetrahydropyridines. Its structure consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a phenyl group attached to the fourth carbon. This compound is notable for its role as a precursor to various biologically significant molecules and its connection to neurotoxic compounds.

While 4-Phenyl-1,2,3,6-tetrahydropyridine (Ph-THP) itself has no known significant use in scientific research, it is a precursor to the highly studied 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a neurotoxin that has gained significant interest in research due to its ability to induce Parkinson's disease (PD)-like symptoms in various animal models [].

MPTP as a Model for Parkinson's Disease

MPTP selectively damages dopaminergic neurons in the substantia nigra of the brain, a region heavily involved in movement control. This damage closely mimics the pathological hallmarks of PD, making MPTP a valuable tool for researchers to study the disease [].

MPTP research has contributed significantly to our understanding of PD by:

- Modeling the progression of the disease: Studying the gradual loss of dopaminergic neurons and the development of motor symptoms in MPTP-treated animals allows researchers to investigate the underlying mechanisms of PD progression [].

- Testing potential therapies: MPTP models are used to evaluate the efficacy and safety of potential neuroprotective or restorative therapies for PD [].

- Investigating the role of specific genes and proteins: Researchers can use MPTP models to study how specific genes and proteins contribute to the development and progression of PD [].

Several synthetic routes have been developed for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine. Common methods include:

- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors such as phenyl-substituted aldehydes and amines in the presence of acid catalysts.

- Prins Reaction: This method involves the reaction of phenols with carbonyl compounds in acidic conditions to yield tetrahydropyridine derivatives .

- Reduction Reactions: Starting from corresponding pyridine derivatives or related compounds can also yield 4-phenyl-1,2,3,6-tetrahydropyridine through selective reduction.

4-Phenyl-1,2,3,6-tetrahydropyridine and its derivatives are primarily used in:

- Research: As a model compound for studying neurotoxicity mechanisms associated with Parkinson's disease.

- Pharmaceutical Development: Its analogs are explored for potential therapeutic applications in treating neurological disorders.

Due to its structural properties, it may also serve as an intermediate in organic synthesis for various pharmaceuticals.

Interaction studies involving 4-phenyl-1,2,3,6-tetrahydropyridine focus on its metabolic pathways and interactions with enzymes such as monoamine oxidase. These studies reveal how the compound is converted into neurotoxic metabolites and highlight potential protective strategies against toxicity. Research has shown that certain inhibitors can mitigate the effects of its toxic metabolites on neuronal cells .

Several compounds share structural similarities with 4-phenyl-1,2,3,6-tetrahydropyridine. These include:

- 1-Methyl-4-phenylpyridinium: A direct neurotoxic metabolite associated with Parkinson's disease.

- 1-Methyl-4-piperidone: Exhibits different biological activities and lower toxicity compared to 1-methyl-4-phenylpyridinium.

- Tetrahydropyridine: A simpler structure lacking the phenyl group but relevant in similar chemical contexts.

Comparison TableCompound Structure Type Biological Activity Toxicity Level 4-Phenyl-1,2,3,6-tetrahydropyridine Tetrahydropyridine Neurotoxic precursor Low (itself) 1-Methyl-4-phenylpyridinium Pyridinium derivative Neurotoxic (causes Parkinsonism) High 1-Methyl-4-piperidone Piperidone derivative Varies; less studied Moderate Tetrahydropyridine Simple tetrahydropyridine Varies; used in organic synthesis Low

| Compound | Structure Type | Biological Activity | Toxicity Level |

|---|---|---|---|

| 4-Phenyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Neurotoxic precursor | Low (itself) |

| 1-Methyl-4-phenylpyridinium | Pyridinium derivative | Neurotoxic (causes Parkinsonism) | High |

| 1-Methyl-4-piperidone | Piperidone derivative | Varies; less studied | Moderate |

| Tetrahydropyridine | Simple tetrahydropyridine | Varies; used in organic synthesis | Low |

Initial Synthesis and Early Research

The history of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives begins in the post-World War II era, during a period of intense pharmaceutical research. In 1947, researchers Albert Ziering and colleagues first synthesized MPTP as a potential analgesic compound. Their methodology involved the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone, creating a novel tetrahydropyridine structure with potential medicinal properties. Alternative synthetic pathways were later developed, including methods using formaldehyde, methylamine, and alpha-methylstyrene as precursors.

The molecular structure of MPTP (C₁₂H₁₅N) features a six-membered tetrahydropyridine ring with a phenyl group at position 4 and a methyl group at position 1, giving it a molecular weight of 173.259 g/mol. This relatively simple organic molecule would later prove to have profound neurological effects.

Initial pharmacological testing showed potential therapeutic applications, and researchers began investigating MPTP's efficacy for various medical conditions. However, these investigations would soon take an unexpected turn with alarming consequences.

Accidental Discovery of Neurotoxic Properties

The neurotoxic properties of MPTP were first observed during preclinical testing. When administered to laboratory monkeys, researchers noted with concern that the animals began displaying symptoms remarkably similar to those seen in Parkinson's disease. Even more alarming was the revelation that in limited human testing, two of six subjects died, suggesting significant toxicity in humans.

The mechanism behind this toxicity remained unclear until further research revealed that MPTP itself wasn't directly toxic. Rather, it was metabolized in the brain by monoamine oxidase B (MAO-B) into MPP⁺ (1-methyl-4-phenylpyridinium), a positively charged molecule that selectively damages dopaminergic neurons in the substantia nigra. This conversion process is central to understanding MPTP's neurotoxicity:

- MPTP crosses the blood-brain barrier due to its lipophilic nature

- Glial cells containing MAO-B convert MPTP to MPP⁺

- MPP⁺ enters dopaminergic neurons via dopamine transporters

- Inside neurons, MPP⁺ disrupts mitochondrial function by inhibiting complex I of the electron transport chain

- This interference leads to ATP depletion and increased oxidative stress

- The affected dopaminergic neurons ultimately undergo cell death

This selective toxicity to dopaminergic neurons explained the Parkinson-like symptoms observed in test subjects, as Parkinson's disease is characterized by the progressive loss of these same neurons in the substantia nigra.

The "Designer Drug" Incident and Clinical Observations

While early research had identified MPTP's potential dangers, its most significant impact on medical science came through a series of tragic accidents beginning in the 1970s. The first documented human case occurred in 1976 when Barry Kidston, a 23-year-old chemistry graduate student in Maryland, attempted to synthesize MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), a synthetic opioid with effects similar to meperidine.

Kidston was searching for a legal recreational drug with opioid properties. His target compound, desmethylprodine (MPPP), had been synthesized back in 1947 but never commercialized or controlled by law. However, his synthesis resulted in a contaminated product containing significant amounts of MPTP as an impurity. Within three days of self-injecting this mixture, Kidston began exhibiting symptoms of Parkinson's disease.

The National Institute of Mental Health investigated the case, finding traces of MPTP and other pethidine analogs in Kidston's laboratory. They tested these substances on rats but observed no significant effects, as rodents have a higher tolerance for this type of neurotoxin. Kidston's condition was treated with levodopa, but he ultimately died 18 months later from a cocaine overdose. His autopsy revealed Lewy bodies and destruction of dopaminergic neurons in the substantia nigra, hallmark pathological features of Parkinson's disease.

A more widespread incident occurred in 1983 in Santa Clara County, California, where four people were diagnosed with parkinsonism after using what they believed was a new synthetic heroin. The substance was actually MPPP contaminated with MPTP. Eventually, as many as 120 people were reported to have developed Parkinson's symptoms from similar exposure. These cases attracted the attention of neurologist J. William Langston, who tracked down MPTP as the causative agent and documented these cases in his 1995 book "The Case of the Frozen Addicts," which was later featured in PBS NOVA productions.

The clinical presentation of these patients was remarkable for several reasons:

- The symptoms appeared rapidly, unlike the typically slow progression of idiopathic Parkinson's disease

- The affected individuals were young, contrasting with the usual older demographic of Parkinson's patients

- The symptoms were strikingly similar to advanced Parkinson's disease, including rigidity, tremor, and bradykinesia

- The condition responded to standard Parkinson's treatments such as levodopa

Langston and colleagues performed neural grafts of fetal tissue on three of the affected patients at Lund University Hospital in Sweden. The motor symptoms of two patients were successfully treated, and the third showed partial recovery, representing early experimental work in neural transplantation for Parkinson's disease.

Transition from Clinical Observation to Research Focus

The identification of MPTP as a selective neurotoxin that could reliably produce parkinsonism marked a pivotal moment in neuroscience research. Following the clinical observations of the 1970s and early 1980s, research interest in MPTP intensified dramatically.

In 1984, Langston and colleagues published groundbreaking studies demonstrating that injections of MPTP in squirrel monkeys resulted in parkinsonism symptoms that responded to levodopa treatment. These studies conclusively showed that monkeys develop virtually all of the motor symptoms seen in humans with Parkinson's disease and, crucially, exhibited a dramatic loss of dopaminergic neurons in the substantia nigra, pars compacta.

This discovery provided researchers with something that had previously been elusive: a reliable animal model for Parkinson's disease. Prior to MPTP, there was no truly good animal model that could replicate the key features of the disease. The MPTP model offered several advantages:

- It could produce stable, long-lasting parkinsonian symptoms in primates

- The symptoms closely resembled those of human Parkinson's disease

- The pathological changes in the brain mirrored those seen in Parkinson's patients

- The symptoms responded to the same treatments used in human patients

The research applications quickly expanded beyond primates. In 1986, Sonsalla and Heikkila demonstrated that MPTP could produce similar effects in mice, albeit with some differences in susceptibility and expression. This opened the door to more widespread research using rodent models, which were more practical for many laboratories.

Since these early studies, MPTP has become a cornerstone of Parkinson's disease research, with an estimated 5,000 to 7,000 publications examining various aspects of its mechanism, effects, and potential treatments. The compound has been used to:

- Study the mechanisms of neurodegeneration in Parkinson's disease

- Test potential neuroprotective agents

- Investigate the circuitry of the basal ganglia

- Develop and refine surgical treatments for Parkinson's disease

- Explore the potential of cell transplantation and stem cell therapies

One particularly significant contribution came from Mahlon DeLong, who used the MPTP primate model to map out the direct and indirect pathways of the basal ganglia. His discovery of over-activity in the subthalamic nucleus following MPTP-induced neurodegeneration led directly to the development of deep brain stimulation as a treatment for Parkinson's disease, which has since helped thousands of patients worldwide.

The MPTP model also influenced pharmaceutical research, leading to trials of MAO-B inhibitors such as selegiline and rasagiline as potential neuroprotective agents for Parkinson's disease. While complete neuroprotection remains elusive, these medications are now standard treatments for managing Parkinson's symptoms.

Conversion to 1-Methyl-4-Phenylpyridinium Ion via Monoamine Oxidase B

MPTP undergoes a two-step oxidation process to form the toxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+). The initial step involves mitochondrial monoamine oxidase B (MAO-B), which catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) [3] [5]. This intermediate spontaneously autoxidizes in the extracellular space to yield MPP+, a reaction dependent on molecular oxygen and independent of enzymatic activity [6]. Astrocytes, which express high levels of MAO-B, play a central role in this conversion, as demonstrated by in vitro models showing 85% reduction in MPP+ production when treated with the MAO-B inhibitor pargyline [2] [3].

Rate and Efficiency of Biotransformation

The metabolic conversion exhibits distinct kinetic parameters:

| Parameter | MAO-A Inhibition (Rat Brain) | MAO-B Inhibition (Rat Brain) |

|---|---|---|

| Inhibition Constant (Kᵢ) | 9 μM (competitive) | 106 μM (noncompetitive) |

| Conversion Efficiency | 10% of total metabolism | 90% of total metabolism |

Data derived from hepatocyte studies show that 90% of MPTP metabolism occurs via the MAO-B-dependent oxidative pathway, with only 10% undergoing microsomal N-demethylation or N-oxidation [3]. The half-life of MPTP conversion to MPP+ in astrocyte cultures is approximately 3 hours, reaching neurotoxic concentrations (1.5 μg/ml) within 6 hours [2].

Cellular Localization of Metabolic Processes

MAO-B-rich glial cells, particularly astrocytes, serve as the primary site for MPTP activation. Immunohistochemical studies reveal that 78% of MAO-B in the human substantia nigra localizes to astrocytes, while only 12% associates with neurons [7]. The blood-brain barrier endothelial cells contribute to MPTP transport but lack significant metabolic activity, as evidenced by <5% conversion efficiency in isolated endothelial models [4].

Blood-Brain Barrier Penetration Mechanisms

MPTP crosses the blood-brain barrier via organic cation transporters (OCTs). Confocal microscopy and membrane fractionation studies demonstrate that OCT1 and OCT2 localize predominantly on the luminal membrane of brain microvessel endothelial cells [4]. Silencing experiments show:

- OCT1 knockdown reduces MPTP uptake by 53%

- OCT2 knockdown reduces uptake by 60%

- Dual OCT1/OCT2 silencing causes 91% reduction

The OCT-mediated transport follows saturable kinetics with a Kₘ of 35 μM, competitive inhibitors like amantadine reducing brain MPTP accumulation by 65–70% in vivo [4].

Dopaminergic Neuron Specificity

Role of Dopamine Transporter in 1-Methyl-4-Phenylpyridinium Ion Uptake

MPP+ enters dopaminergic neurons primarily via the dopamine transporter (DAT), which exhibits a 15-fold higher affinity for MPP+ (Kₘ = 2.1 μM) compared to norepinephrine or serotonin transporters [6]. Transgenic cells expressing DAT accumulate 40% more MPP+ than wild-type cells, while DAT knockout models show 80% reduction in MPP+ uptake [6].

Selective Vulnerability of Substantia Nigra Pars Compacta

The substantia nigra pars compacta (SNpc) exhibits three vulnerability factors:

- DAT Density: SNpc dopaminergic neurons express 3–5 times more DAT than ventral tegmental area neurons.

- Mitochondrial Susceptibility: SNpc mitochondria have 30% lower complex I activity at baseline compared to other brain regions.

- Calcium Buffering Capacity: SNpc neurons rely on L-type calcium channels for pacemaking, increasing mitochondrial oxidative stress [6].

Mitochondrial Targeting

Complex I Inhibition Mechanisms

MPP+ inhibits NADH:ubiquinone oxidoreductase (complex I) through two mechanisms:

- Competitive inhibition at the ubiquinone-binding site (Kᵢ = 10 nM)

- Irreversible covalent modification of the 75 kDa subunit via pyridinium adduct formation [6]

This dual action reduces complex I activity by 70% within 4 hours of exposure in in vitro models.

Energy Production Compromise

MPP+ exposure causes:

- 60% decrease in ATP production

- 4.5-fold increase in lactate/pyruvate ratio

- 80% reduction in glucose-derived acetyl-CoA entering the TCA cycle

These changes reflect a metabolic shift to anaerobic glycolysis, as shown by [U-¹³C₆] glucose tracing studies [6].

Nernstian Concentration in Mitochondria

The mitochondrial membrane potential (−150 mV) drives MPP+ accumulation via the Nernst equation:

$$ \text{[MPP+}{\text{mito}}\text{]} = \text{[MPP+}{\text{cyto}}\text{]} \times e^{(FΔΨ/RT)} $$

Where:

- F = Faraday constant (96,485 C/mol)

- ΔΨ = −150 mV

- RT = 2.577 kJ/mol at 37°C

This results in a 1000-fold concentration gradient, reaching intracellular levels of 10 mM despite extracellular concentrations of 10 μM [6].

Dopaminergic Neurotoxicity

4-Phenyl-1,2,3,6-tetrahydropyridine represents a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta and ventral tegmental area. The compound exerts its neurotoxic effects through its metabolic conversion to 1-methyl-4-phenylpyridinium ion via monoamine oxidase B in glial cells, followed by selective uptake into dopaminergic neurons through the dopamine transporter. This selective targeting mechanism underlies the compound's ability to replicate key pathological features of Parkinson's disease in experimental models.

Regional Specificity of Neurodegeneration

The neurotoxic effects of 4-Phenyl-1,2,3,6-tetrahydropyridine exhibit marked regional specificity within the dopaminergic system. Stereological analysis reveals that the substantia nigra pars compacta demonstrates the highest vulnerability, with dopaminergic neurons in this region showing preferential susceptibility compared to other brain areas. The ventral tegmental area also exhibits significant neuronal loss, though generally to a lesser extent than the substantia nigra pars compacta.

Within the substantia nigra pars compacta, the ventrolateral region demonstrates the greatest vulnerability to 4-Phenyl-1,2,3,6-tetrahydropyridine-induced degeneration. This pattern of regional vulnerability correlates with the natural distribution of neuromelanin-containing neurons and the expression levels of the dopamine transporter, which facilitates the selective uptake of the toxic metabolite. The striatal projection areas show corresponding denervation, with the caudate-putamen demonstrating more severe dopaminergic fiber loss compared to the nucleus accumbens.

The regional specificity extends to the temporal progression of neurodegeneration, with striatal dopaminergic terminals showing earlier and more severe depletion compared to cell bodies in the substantia nigra. This pattern suggests that the neurotoxic process initiates at nerve terminals and progresses retrograde toward the cell bodies, consistent with the mechanism of dopamine transporter-mediated uptake and subsequent axonal transport of the toxic metabolite.

Temporal Progression of Neural Damage

The temporal progression of 4-Phenyl-1,2,3,6-tetrahydropyridine-induced neural damage follows a well-characterized timeline with distinct phases of degeneration. Immediate effects occur within 90 minutes of administration, characterized by dramatic reduction in striatal dopamine concentrations to approximately 10% of control levels. At this early time point, tyrosine hydroxylase-positive nerve fibers remain relatively intact at 67% of control levels, while dopaminergic neurons in the substantia nigra pars compacta show only minimal loss at 87% of control levels.

The active phase of degeneration begins at 12 hours post-injection and continues for approximately 4 days. During this critical period, there is a progressive decrease in tyrosine hydroxylase-defined neurons that exceeds the loss of Nissl-stained neurons, suggesting that 4-Phenyl-1,2,3,6-tetrahydropyridine initially causes loss of dopaminergic phenotype without necessarily destroying the entire neuron. The peak of neuronal death occurs between 4-5 days after administration, with no further neuronal loss observed beyond this timepoint.

The early phase, occurring 1-7 days post-administration, is characterized by widespread microglial activation, significant reductions in striatal tyrosine hydroxylase protein levels, and marked depletion of tyrosine hydroxylase-positive nerve fibers. Astrocytic activation demonstrates a delayed response, typically beginning 2-3 days after treatment and persisting for weeks. The late phase, extending from 42-90 days post-treatment, shows partial recovery of striatal dopaminergic reinnervation, though significant deficits in tyrosine hydroxylase-positive neurons and striatal dopamine content remain.

Oxidative Stress Pathways

4-Phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity involves complex oxidative stress mechanisms that contribute significantly to dopaminergic neurodegeneration. The compound generates reactive oxygen species through multiple pathways, leading to extensive oxidative damage to cellular components including lipids, proteins, and nucleic acids.

Free Radical Generation

The primary mechanism of free radical generation involves the metabolic conversion of 4-Phenyl-1,2,3,6-tetrahydropyridine to its toxic metabolite, which subsequently inhibits mitochondrial complex I of the electron transport chain. This inhibition results in enhanced production of superoxide anion and other reactive oxygen species from the mitochondrial respiratory chain. The dihydropyridinium intermediate formed during the oxidation process is itself a reactive radical that undergoes autoxidation with formation of superoxide anion.

NADPH oxidase represents a major source of reactive oxygen species production during the neuroinflammatory response to 4-Phenyl-1,2,3,6-tetrahydropyridine. The enzyme becomes upregulated in activated microglial cells within the substantia nigra pars compacta, generating substantial amounts of superoxide anion and other reactive oxygen species. This microglial-derived oxidative stress contributes to the extracellular oxidative burden and amplifies the neurotoxic effects.

Nitric oxide production through neuronal nitric oxide synthase and inducible nitric oxide synthase represents another critical pathway for reactive species generation. The interaction between nitric oxide and superoxide anion forms peroxynitrite, a highly reactive species that causes extensive protein nitration and lipid peroxidation. The formation of free 3-nitrotyrosine serves as a marker of peroxynitrite-mediated oxidative damage and is significantly elevated in 4-Phenyl-1,2,3,6-tetrahydropyridine-treated animals.

Antioxidant Defense Mechanisms

The endogenous antioxidant defense system undergoes significant alterations in response to 4-Phenyl-1,2,3,6-tetrahydropyridine-induced oxidative stress. Glutathione, the most abundant intracellular antioxidant, shows marked depletion in both striatum and midbrain regions. This depletion occurs early in the neurotoxic process and correlates with the severity of dopaminergic neurodegeneration.

Glutathione peroxidase activity demonstrates significant reduction following 4-Phenyl-1,2,3,6-tetrahydropyridine treatment, further compromising the cellular capacity to neutralize hydrogen peroxide and lipid peroxides. This reduction in glutathione peroxidase activity compounds the effects of glutathione depletion, creating a state of enhanced oxidative vulnerability.

Superoxide dismutase and catalase activities show compensatory increases in response to elevated superoxide anion and hydrogen peroxide production. However, these adaptive responses prove insufficient to counteract the massive oxidative burden imposed by 4-Phenyl-1,2,3,6-tetrahydropyridine. The imbalance between reactive oxygen species generation and antioxidant capacity ultimately leads to oxidative damage to critical cellular components.

Protein carbonylation serves as a marker of oxidative protein damage and shows significant elevation in the ventral midbrain of 4-Phenyl-1,2,3,6-tetrahydropyridine-treated animals. This oxidative modification of proteins can alter their structure and function, contributing to cellular dysfunction and death. The levels of protein carbonyls correlate with the extent of dopaminergic neurodegeneration and can be reduced by interventions that target NADPH oxidase activity.

Mitochondrial Dysfunction

Mitochondrial dysfunction represents a central mechanism in 4-Phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity, with the toxic metabolite specifically targeting mitochondrial complex I of the electron transport chain. This inhibition triggers a cascade of mitochondrial abnormalities that ultimately compromise cellular energy production and promote cell death.

ATP Depletion Effects

ATP depletion occurs as a relatively early and dramatic consequence of 4-Phenyl-1,2,3,6-tetrahydropyridine exposure, preceding overt cellular damage. Both 4-Phenyl-1,2,3,6-tetrahydropyridine and its metabolite cause dose-dependent depletion of synaptosomal ATP, with the metabolite demonstrating greater potency at concentrations of 10-100 micromolar. This depletion occurs rapidly and consistently before the onset of membrane damage, suggesting that ATP depletion may be a critical early event in the neurotoxic cascade.

Striatal ATP levels show approximately 15% reduction under normal conditions, which increases to 27% when glucose utilization is compromised by 2-deoxyglucose treatment. The substantia nigra demonstrates similar patterns of ATP depletion, with levels remaining significantly decreased for more than 8 hours after 4-Phenyl-1,2,3,6-tetrahydropyridine administration. The pattern of ATP recovery correlates with the clearance of the toxic metabolite from affected brain regions.

The ATP depletion extends beyond the primary target regions, affecting areas such as the cerebellar cortex when cellular energy metabolism is further compromised. This broader pattern of ATP depletion suggests that mitochondrial dysfunction may contribute to the neurotoxic effects even in regions with lower concentrations of the toxic metabolite. The protective effects of mazindol, a dopamine transporter blocker, against ATP depletion confirm that the energy crisis results from specific uptake of the toxic metabolite.

Respiratory Chain Disruption

The respiratory chain disruption caused by 4-Phenyl-1,2,3,6-tetrahydropyridine involves specific inhibition of mitochondrial complex I, leading to impaired electron transport and reduced ATP synthesis. Oxygen consumption measurements reveal significant decreases in both complex I and complex II-dependent respiration, with more pronounced effects observed in the substantia nigra compared to control conditions.

The respiratory control ratio, which reflects the coupling efficiency between substrate oxidation and ATP production, shows significant reduction in both striatum and substantia nigra. This uncoupling of oxidative phosphorylation results in inefficient ATP production and increased heat generation, further compromising cellular energy homeostasis. The leak control ratio, indicating the degree of mitochondrial membrane integrity, demonstrates significant elevation, reflecting damage to the inner mitochondrial membrane.

Complex I enzyme activity measurements confirm direct inhibition of this respiratory complex, with activity remaining significantly reduced even after the acute phase of intoxication. This persistent inhibition suggests that 4-Phenyl-1,2,3,6-tetrahydropyridine may cause irreversible damage to complex I, contributing to the long-term mitochondrial dysfunction observed in this model. The specificity of complex I inhibition distinguishes 4-Phenyl-1,2,3,6-tetrahydropyridine from other mitochondrial toxins and explains its selective effects on dopaminergic neurons.

Neuroinflammatory Responses

The neuroinflammatory response to 4-Phenyl-1,2,3,6-tetrahydropyridine involves complex interactions between activated microglia, astrocytes, and peripheral immune cells, contributing significantly to the progression of dopaminergic neurodegeneration. This inflammatory cascade amplifies the initial neurotoxic insult and creates a self-perpetuating cycle of neuronal damage.

Glial Activation Patterns

Microglial activation represents the earliest and most prominent glial response to 4-Phenyl-1,2,3,6-tetrahydropyridine treatment, with significant activation observed within 90 minutes of administration. The activated microglia demonstrate characteristic morphological changes including hypertrophy, process retraction, and increased immunoreactivity for activation markers such as Iba1. The temporal pattern of microglial activation varies with age, with younger animals showing peak activation at 1-3 days followed by resolution, while older animals demonstrate more sustained activation lasting 7-14 days.

The microglial response exhibits regional specificity, with the most intense activation occurring in the substantia nigra pars compacta and striatum. Double immunohistochemistry reveals that activated microglia form clusters around degenerating dopaminergic neurons, particularly in older animals, suggesting a direct relationship between microglial activation and neuronal vulnerability. The morphological changes in microglia include increased cell size, enhanced expression of activation markers, and ultrastructural evidence of phagocytic activity.

Astrocyte activation follows a delayed temporal pattern compared to microglial activation, typically beginning 2-3 days after 4-Phenyl-1,2,3,6-tetrahydropyridine administration. The activated astrocytes demonstrate increased expression of glial fibrillary acidic protein and exhibit a ramified morphology with extensive process elaboration. This astrocytic response persists for weeks after the initial insult, contributing to the chronic neuroinflammatory state observed in this model.

Inflammatory Mediator Production

The production of pro-inflammatory cytokines represents a key component of the neuroinflammatory response to 4-Phenyl-1,2,3,6-tetrahydropyridine. Interleukin-1β shows significant upregulation in both mRNA and protein levels within the substantia nigra pars compacta and striatum. The temporal pattern of interleukin-1β expression peaks at 24-72 hours post-treatment and correlates with the severity of dopaminergic neurodegeneration.

Tumor necrosis factor-α demonstrates similar upregulation patterns, with enhanced expression observed in both substantia nigra pars compacta and caudate-putamen regions. The cellular sources of tumor necrosis factor-α include activated microglia and astrocytes, with the cytokine contributing to neuronal death through multiple pathways including apoptosis induction and promotion of oxidative stress. The expression of tumor necrosis factor-α receptors also increases significantly, amplifying the inflammatory signal.

Interleukin-6 production shows sustained elevation following 4-Phenyl-1,2,3,6-tetrahydropyridine treatment, with both mRNA and protein levels significantly increased in affected brain regions. The interleukin-6 receptor expression is enhanced specifically in the substantia nigra pars compacta, suggesting region-specific sensitivity to this inflammatory mediator. The coordinated upregulation of these cytokines and their receptors creates a feed-forward inflammatory loop that perpetuates the neurotoxic process.

The NLRP3 inflammasome represents a critical component of the inflammatory response, with its activation leading to the processing and release of mature interleukin-1β. Microglial NLRP3 activation occurs through mitochondrial reactive oxygen species generation and involves caspase-1 activation. The importance of NLRP3 in the neurotoxic process is demonstrated by the significant protection observed in NLRP3-deficient mice, which show reduced motor dysfunction and dopaminergic neurodegeneration.

Calcium Homeostasis Disruption

Calcium homeostasis disruption represents a critical early event in 4-Phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity, with alterations in calcium regulation preceding cell death and contributing to the cascade of cellular dysfunction. The disruption involves multiple cellular compartments and transport mechanisms, ultimately leading to cytotoxic calcium overload.

The initial event in calcium homeostasis disruption involves rapid depletion of mitochondrial calcium pools, which occurs within minutes of 4-Phenyl-1,2,3,6-tetrahydropyridine exposure. This depletion results from mitochondrial dysfunction caused by complex I inhibition and leads to impaired calcium buffering capacity. The loss of mitochondrial calcium is followed by a marked and sustained elevation of cytosolic free calcium concentration, which persists throughout the neurotoxic process.

The elevation of cytosolic calcium appears to result from impairment of the cellular calcium extrusion systems, particularly the plasma membrane calcium-ATPase. This enzyme shows marked inhibition in 4-Phenyl-1,2,3,6-tetrahydropyridine-treated cells, compromising the ability to maintain normal calcium gradients. The inhibition of calcium-ATPase activity can be partially prevented by monoamine oxidase B inhibitors, suggesting that the toxic metabolite is responsible for this effect.

TRPC1 channel expression demonstrates significant reduction in the substantia nigra pars compacta following 4-Phenyl-1,2,3,6-tetrahydropyridine treatment. This reduction compromises store-operated calcium entry and is associated with increased expression of calpain1, a calcium-dependent protease. The regulation of TRPC1 expression involves thioredoxin-1, with overexpression of this antioxidant protein providing protection against calcium homeostasis disruption. The relationship between calcium dysregulation and oxidative stress suggests that these pathways interact synergistically to promote neuronal death.

Proteasomal System Impairment

The ubiquitin-proteasome system undergoes significant impairment following 4-Phenyl-1,2,3,6-tetrahydropyridine treatment, contributing to the accumulation of misfolded proteins and promotion of neuronal death. This impairment involves multiple components of the proteasomal machinery and represents a key mechanism linking mitochondrial dysfunction to protein aggregation pathology.

Proteasomal enzyme activities show significant reduction in the substantia nigra of 4-Phenyl-1,2,3,6-tetrahydropyridine-treated animals, with chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolase activities all demonstrating substantial decreases. The magnitude of these reductions is similar to those observed in human Parkinson's disease brain tissue, supporting the validity of this model for studying proteasomal dysfunction.

The structural components of the proteasome show differential responses to 4-Phenyl-1,2,3,6-tetrahydropyridine treatment. The 20S proteasome α subunits demonstrate marked reduction in expression, while β subunits remain unchanged. The regulatory complexes PA700 and PA28 show significant decreases in expression, compromising the assembly and function of the 26S proteasome. Immunohistochemical analysis reveals that the α4 subunit immunoreactivity is specifically decreased in the nuclei of tyrosine hydroxylase-positive cells, suggesting targeted impairment of proteasomal function in dopaminergic neurons.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant